molecular formula C6H6F3NO3 B6205338 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1694419-62-9

5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6205338
CAS No.: 1694419-62-9
M. Wt: 197.11 g/mol
InChI Key: DDFMMMCAXOSEAT-UHFFFAOYSA-N
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Description

5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound and a nitrile oxide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to more potent biological effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
  • 5-methyl-3-(trifluoromethyl)-1,2-oxazole-5-carboxamide
  • 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4,5-dicarboxylic acid

Uniqueness

Compared to similar compounds, 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of the dihydro-oxazole ring, which can confer different reactivity and stability profiles. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in applications requiring high metabolic stability and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1694419-62-9

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)-4H-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c1-5(4(11)12)2-3(10-13-5)6(7,8)9/h2H2,1H3,(H,11,12)

InChI Key

DDFMMMCAXOSEAT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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